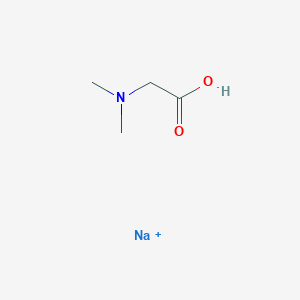
Potassium hexafluoroarsenate
Overview
Description
Potassium hexafluoroarsenate is an inorganic chemical compound with the chemical formula KAsF₆. It appears as a white powder with a pungent odor and is stable under normal conditions. The compound is known for its high melting point of around 400°C and is not flammable. It is primarily used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
Potassium hexafluoroarsenate, also known as Hexaflurate, is an inorganic compound with the chemical formula KAsF6 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound can be prepared by the direct action of arsenic pentafluoride and potassium fluoride . This suggests that it may interact with these or similar compounds in biological systems.
Result of Action
This compound is known to be toxic when swallowed or inhaled . It is also considered carcinogenic . In the event of fire, it can produce hazardous substances including hydrogen fluoride, potassium oxide, and arsenic oxides
Action Environment
The action of this compound can be influenced by various environmental factors. It is incompatible with strong oxidizing agents . It is also very toxic to aquatic life, with long-lasting effects . This suggests that environmental conditions can significantly influence the compound’s action, efficacy, and stability.
Preparation Methods
Potassium hexafluoroarsenate can be synthesized through several methods:
Direct Action of Arsenic Pentafluoride and Potassium Fluoride: This method involves the reaction of arsenic pentafluoride (AsF₅) with potassium fluoride (KF) to produce this compound (KAsF₆). [ \text{AsF}_5 + \text{KF} \rightarrow \text{KAsF}_6 ]
Hydrofluoric Acid Method: In this method, hydrofluoric acid (HF) reacts with arsenic pentafluoride in the presence of potassium perbromate (KBrO₄) to form this compound. [ \text{KBrO}_4 + 3\text{HF} + 2\text{AsF}_5 + \text{KF} \rightarrow \text{KAsF}_6 + \text{AsF}_6[\text{H}_3\text{O}] ]
Arsenic Pentachloride and Potassium Chloride Method: This method involves the reaction of arsenic pentachloride (AsCl₅) with potassium chloride (KCl) in the presence of hydrofluoric acid to produce this compound. [ \text{AsCl}_5 + \text{KCl} + 6\text{HF} \rightarrow \text{KAsF}_6 + 6\text{HCl} ]
Chemical Reactions Analysis
Potassium hexafluoroarsenate undergoes various types of chemical reactions:
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: this compound can undergo substitution reactions where one or more of its fluorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Reagents such as hydrofluoric acid, arsenic pentafluoride, and potassium fluoride are commonly used in reactions involving this compound. The reactions typically occur under controlled conditions to ensure safety and efficiency.
Scientific Research Applications
Potassium hexafluoroarsenate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions, particularly in the preparation of other fluorine-containing compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited due to its toxicity, it can be used in research settings to study the effects of arsenic compounds.
Comparison with Similar Compounds
Potassium hexafluoroarsenate can be compared with other similar compounds, such as:
Sodium Hexafluoroarsenate (NaAsF₆): Similar in structure and properties, but with sodium instead of potassium.
Lithium Hexafluoroarsenate (LiAsF₆): Another similar compound with lithium as the cation.
Potassium Hexafluoroantimonate (KSbF₆): Similar in structure but contains antimony instead of arsenic.
Potassium Hexafluorophosphate (KPF₆): Contains phosphorus instead of arsenic and is used in similar applications.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and characteristics.
Properties
IUPAC Name |
potassium;hexafluoroarsenic(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsF6.K/c2-1(3,4,5,6)7;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITNVAZRXJOPSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[As-](F)(F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsF6K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066150 | |
| Record name | Potassium hexafluoroarsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.0103 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17029-22-0 | |
| Record name | Potassium hexafluoroarsenate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17029-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexaflurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017029220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenate(1-), hexafluoro-, potassium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium hexafluoroarsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hexafluoroarsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM HEXAFLUOROARSENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7TYZ7585F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B95404.png)

![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)






